Home > Products > Screening Compounds P134913 > protein Kau, Fab fragment
protein Kau, Fab fragment - 136542-96-6

protein Kau, Fab fragment

Catalog Number: EVT-1520407
CAS Number: 136542-96-6
Molecular Formula: C6H11NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound "protein Kau, Fab fragment" pertains to a specific type of antibody fragment derived from the human monoclonal cold agglutinin known as protein KAU. This fragment plays a crucial role in the immune response, particularly in binding to specific antigens. The Fab fragment consists of both the variable and constant regions of the immunoglobulin, allowing it to maintain its antigen-binding capabilities while being smaller than the full antibody.

Source

Protein KAU is a human monoclonal immunoglobulin M that exhibits cold agglutinin activity, specifically targeting the anti-I antigen. It was identified in patients with certain autoimmune conditions and is characterized by its unique amino acid composition and structure .

Classification

Protein KAU falls under the category of immunoglobulins, specifically within the immunoglobulin M class. The Fab fragment is classified as a polypeptide chain that includes both heavy and light chains, essential for antigen recognition and binding.

Synthesis Analysis

Methods

The synthesis of the Fab fragment from protein KAU involves several sophisticated techniques. One prominent method utilizes a wheat germ cell-free expression system, which allows for the production of proteins without using living cells. This method is advantageous for synthesizing complex proteins with post-translational modifications.

  1. Protein Expression: The process typically occurs at low temperatures (around 15°C) to facilitate proper folding and formation of disulfide bonds between chains. The reaction mixture includes mRNA for both heavy and light chains, along with necessary chaperones like protein disulfide isomerase (PDI) and Ero1α to assist in proper folding .
  2. Purification: Following synthesis, purification techniques such as gel filtration and ion exchange chromatography are employed to isolate the Fab fragment from other cellular components and impurities .

Technical Details

The synthesis process is optimized by adjusting various parameters, such as pH and temperature, to enhance yield and functionality. The presence of reducing agents is carefully managed to ensure that disulfide bonds form correctly, which is critical for maintaining the structural integrity of the Fab fragment.

Molecular Structure Analysis

Structure

The molecular structure of the Fab fragment from protein KAU comprises two polypeptide chains: one heavy chain and one light chain. Each chain contains a variable region responsible for antigen specificity and a constant region that provides structural support.

  • Heavy Chain: Contains 232 amino acids, with 120 dedicated to the variable domain.
  • Light Chain: Comprises 215 residues, belonging to the Hum/Kv325/kIIIb subgroup of human immunoglobulins .

Data

Crystallographic studies reveal detailed insights into the spatial arrangement of amino acids within the binding site, which is crucial for understanding how this fragment interacts with antigens. For instance, unique residues in the complementary-determining regions contribute significantly to its binding affinity .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the formation of the Fab fragment include:

  • Disulfide Bond Formation: Catalyzed by PDI and Ero1α, these reactions are essential for stabilizing the three-dimensional structure of the Fab fragment.
  • Peptide Bond Formation: During translation, peptide bonds are formed between amino acids as guided by mRNA sequences.

Technical Details

The synthesis process also considers potential side reactions that could lead to misfolding or aggregation. Conditions such as temperature control and buffer composition are critical in minimizing these risks .

Mechanism of Action

Process

The mechanism by which protein KAU's Fab fragment operates involves binding specifically to its target antigen through non-covalent interactions such as hydrogen bonds, ionic interactions, and hydrophobic effects. This specificity is primarily determined by the unique arrangement of amino acids in its variable region.

Data

Studies indicate that the binding affinity can be influenced by factors such as pH and ionic strength of the surrounding environment, which can affect both conformation and interaction dynamics with antigens .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of protein KAU's Fab fragment is approximately 50 kDa.
  • Solubility: Typically soluble in physiological buffers, making it suitable for various biochemical applications.

Chemical Properties

  • Stability: The stability of the Fab fragment can be affected by temperature and pH; optimal conditions are necessary for maintaining functionality.
  • Binding Characteristics: Exhibits high specificity for its target antigen due to its unique structural features.

Relevant data from crystallographic studies show that specific residues contribute significantly to its binding characteristics, enhancing its utility in therapeutic applications .

Applications

Scientific Uses

The Fab fragment derived from protein KAU has several important applications in research and clinical settings:

  • Diagnostic Tools: Used in assays to detect specific antigens related to autoimmune diseases.
  • Therapeutic Agents: Potentially useful in treatments aimed at modulating immune responses or targeting specific pathogens.
  • Research Applications: Employed in studies focusing on antibody-antigen interactions, providing insights into immune system functioning .
Introduction to Immunoglobulin Fragments and Protein KAU Fab

Definition and Functional Significance of Fab Fragments in Antibody Architecture

The Fragment Antigen-Binding (Fab) region is a critical functional unit of immunoglobulin structure, generated through proteolytic cleavage or recombinant expression. Each Fab fragment comprises:

  • One complete light chain (VL + CL domains)
  • A partial heavy chain (VH + CH1 domains)
  • Intrachain disulfide bonds stabilizing the antigen-binding pocket
  • Molecular weight of ~55 kDa and ~440-450 amino acids [1] [4]

Structurally, Fab fragments maintain the complete antigen-binding site through complementary-determining regions (CDRs) formed by the juxtaposition of VL and VH domains. Unlike single-chain variable fragments (scFvs), Fabs retain constant domains that enhance stability and reduce aggregation tendencies. This structural integrity makes Fab fragments ideal for applications requiring precise antigen recognition without Fc-mediated effector functions [1] [6] [8].

Table 1: Comparative Features of Antibody Fragments

Fragment TypeMolecular Weight (kDa)ValencyStructural ComponentsKey Functional Attributes
IgG (Full-length)150Bivalent2 Heavy + 2 Light chainsFc-mediated effector functions
Fab50-55MonovalentVL-CL + VH-CH1Antigen binding without effector functions
F(ab')₂110BivalentTwo Fab units + hinge regionEnhanced avidity, no Fc region
scFv25-28MonovalentVH + VL connected by linkerSmall size, prone to aggregation
Fc50N/ACH2 + CH3 domainsEffector functions only

Therapeutic advantages of Fab fragments include:

  • Reduced immunogenicity due to native sequence preservation
  • Enhanced tissue penetration from smaller molecular size
  • Absence of Fc-mediated effects (e.g., ADCC, CDC) beneficial in autoimmune applications
  • Shorter half-life (advantageous for diagnostic imaging) [1] [4] [6]

Historical Context of Cold Agglutinin Research and Discovery of Protein KAU

Cold agglutinins were first identified in 1918 during influenza pandemic investigations, but their pathological significance remained unclear until the 1950s. The pivotal discovery emerged in 1995 when researchers isolated and characterized human monoclonal cold agglutinin KAU using innovative labeling techniques:

  • Labeled with ¹²⁵I via Bolton-Hunter method preserving biological activity
  • Demonstrated specific anti-I antigen binding to erythrocytes
  • Enabled quantification of erythrocyte antigen sites and antibody affinity constants [3]

This breakthrough established KAU as a paradigmatic cold agglutinin with unique structural properties. Genetic analyses later revealed that KAU utilizes the IGHV4-34 gene segment, which encodes a critical FR1 motif (amino acids 23-30) essential for I-antigen recognition. This genetic signature is shared by >85% of pathological cold agglutinins in CAD patients [10].

Table 2: Key Milestones in Cold Agglutinin Research

YearDiscoverySignificanceReference
1918First cold agglutinin detectionIdentified in human serum during influenza studies [10]
1952Schubothe defines "cold agglutinin disease"Distinguished CAD from secondary CAS [7] [10]
1995Characterization of monoclonal KAUFirst functional analysis of a human monoclonal cold agglutinin [3]
2000IGHV4-34 gene linkageEstablished genetic basis of anti-I specificity [10]
2020Identification of KMT2D/CARD11 mutationsRevealed molecular drivers of lymphoproliferation in CAD [10]

Role of Protein KAU Fab in Autoimmune Hemolytic Anemia and Anti-I Antigen Specificity

Protein KAU Fab mediates hemolysis in cold agglutinin disease (CAD) through a complement-dependent mechanism:

  • Temperature-dependent binding: KAU Fab binds to I/i carbohydrate antigens on erythrocyte membranes at temperatures <37°C
  • Complement activation: Bound Fab fragments initiate classical complement pathway via C1q binding
  • Membrane attack complex formation: Generates C3 convertase leading to C5-9 activation
  • Extravascular hemolysis: C3b-opsonized erythrocytes undergo phagocytosis in the liver [7] [10]

The Fab's anti-I specificity stems from its unique paratope structure:

  • Heavy chain CDR3 governs antigen-binding affinity
  • Light chain (typically IGKV3-20) modulates thermal amplitude
  • FR1 domain in VH mediates critical contacts with branched poly-N-acetyllactosamine chains of I antigen [10]

Table 3: Diagnostic Parameters in Cold Agglutinin-Mediated AIHA

ParameterCADCAS (Secondary)Detection Method
Cold agglutinin titer≥64 at 4°CVariableTube agglutination test
DAT (Direct Coombs)C3d+ (100%), IgG± (20%)C3d+Monospecific Coombs
Underlying disorderClonal LPD (bone marrow)Infection/lymphomaBone marrow biopsy/imaging
ImmunoglobulinMonoclonal IgMκPolyclonal IgMSerum electrophoresis
Genetic markersIGHV4-34, trisomy 3q/12/18VariableFISH, NGS

Pathophysiological consequences include:

  • Temperature-induced hemoglobinuria upon cold exposure
  • Raynaud phenomenon from microvascular agglutination
  • Chronic anemia due to persistent low-grade hemolysis [7] [10]

Therapeutic targeting strategies leverage Fab-specific properties:

  • Complement inhibitors (e.g., anti-C1s sutimlimab) block C3 convertase assembly
  • B-cell depletion targets underlying lymphoproliferative disorder
  • Immunoadsorption removes pathogenic immunoglobulins [5] [7]

Concluding Remarks

Protein KAU Fab exemplifies the intersection of structural biology and autoimmune pathology. Its IGHV4-34-encoded paratope establishes a molecular paradigm for cold agglutinin-mediated hemolysis, while its Fab architecture enables precise dissection of pathogenic mechanisms. Ongoing research focuses on structure-guided therapeutics that exploit Fab-complement interactions without compromising systemic immunity.

Properties

CAS Number

136542-96-6

Product Name

protein Kau, Fab fragment

Molecular Formula

C6H11NO3

Synonyms

protein Kau, Fab fragment

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.